molecular formula C12H18BrN3 B1382084 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine CAS No. 1231930-25-8

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Cat. No. B1382084
CAS RN: 1231930-25-8
M. Wt: 284.2 g/mol
InChI Key: DMNPLEDMMNWHTL-UHFFFAOYSA-N
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Description

The compound “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is not available, related compounds such as “4-((6-Bromopyridin-3-yl)methyl)morpholine” and “1-((6-Bromopyridin-3-yl)methyl)-1H-pyrazole-4-carbonitrile” have been synthesized . The synthesis of these compounds often involves the use of palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Structural Characterization and Analgesic Action

  • Structural Analysis : The study by Karczmarzyk and Malinka (2008) in the Journal of Molecular Structure discusses the crystal and molecular structures of certain derivatives of isothiazolo[5,4-b]pyridine. They explore how molecular packing influences hydrogen bonds and π…π interactions, which could be relevant to understanding the structural properties of compounds like 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (Karczmarzyk & Malinka, 2008).

Catechol Oxidase Models

  • Catechol Oxidase Activity : Merkel et al. (2005) synthesized unsymmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. They investigated how the presence of a thioether group close to the metal site influences catecholase activity. This research provides insights into the bioinorganic chemistry aspects of related compounds (Merkel et al., 2005).

Synthesis and Chemical Properties

  • Chemical Synthesis : Mishriky and Moustafa (2013) in Molbank detailed the synthesis of a compound structurally related to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, showcasing the nucleophilic substitution reaction as a key step in its synthesis. This provides a foundational understanding of the synthetic pathways involved in creating such compounds (Mishriky & Moustafa, 2013).

Enzyme Inhibition Studies

  • Lipoxygenase Inhibition : A study by Asghari et al. (2016) in the Journal of Heterocyclic Chemistry involved the synthesis of new derivatives and their evaluation as potential inhibitors of 15-lipoxygenase. The compounds, including 1-methylpiperazine and 1-ethylpiperazine derivatives, showed significant inhibitory action. This suggests potential applications of similar compounds in enzyme inhibition studies (Asghari et al., 2016).

Antibacterial Evaluation

  • Antibacterial Properties : Aziz‐ur‐Rehman et al. (2017) in the Journal of The Chilean Chemical Society synthesized derivatives with sulfamoyl and piperidine functionalities and evaluated their antibacterial properties. This study underscores the potential of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine related compounds in antimicrobial applications (Aziz‐ur‐Rehman et al., 2017).

Potential as PET Agent

  • Imaging Agent for Neuroinflammation : Wang et al. (2018) discussed the synthesis of a compound related to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation. This highlights its potential use in medical imaging and diagnostics (Wang et al., 2018).

Anticancer Activities

  • Anticancer Research : Demirci and Demirbas (2019) in Medicinal Chemistry Research synthesized molecules starting from a similar compound to study their anticancer activity. This points to the potential application of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine in cancer research (Demirci & Demirbas, 2019).

Electrochemical and Magnetic Properties

  • Electrochemical and Magnetic Studies : Amudha, Thirumavalavan, and Kandaswamy (1999) in Polyhedron explored the electrochemical and magnetic properties of complexes derived from related compounds, suggesting potential applications in materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).

properties

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPLEDMMNWHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add neat 1-ethylpiperazine (5.6 kg) to a mixture of 6-bromo-pyridine-3-carbaldehyde (8.3 kg) and DCM (186 kg). Then, add sodium triacetoxyborohydride (10.9 kg) in portions and stir at 20-30° C. for 12 h. Quench the reaction into a mixture of DCM (36 kg) and aqueous solution of sodium hydroxide 2 N (46 kg). Separate the layers and extract twice the aqueous layer with DCM (24×2 kg). Combine the organic layers, wash with brine (50×2 kg) and remove the solvent under vacuum to afford 11.5 kg of the title compound. MS (ES+): m/z=285 (M+H)+.
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46 kg
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36 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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